molecular formula C8H7BrO3S B6166949 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione CAS No. 1778631-83-6

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione

Cat. No. B6166949
CAS RN: 1778631-83-6
M. Wt: 263.1
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione consists of a benzoxathiine core, which is a bicyclic system with a sulfur atom and an oxygen atom in the ring. The compound also contains a bromine atom attached to the 6-position of the benzoxathiine core.


Physical And Chemical Properties Analysis

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a solid or liquid at room temperature . It has a molecular weight of 263.1. The compound’s melting point is between 78-82°C .

Mechanism of Action

Mode of Action

The exact mode of action of 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is currently unknown due to the lack of specific research on this compound . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione involves the conversion of 2-hydroxybenzaldehyde to 2-bromo-5-hydroxybenzaldehyde, which is then reacted with 2-aminophenol to form 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione.", "Starting Materials": [ "2-hydroxybenzaldehyde", "bromine", "sodium hydroxide", "2-aminophenol", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium carbonate" ], "Reaction": [ "Step 1: Bromination of 2-hydroxybenzaldehyde with bromine and sodium hydroxide to form 2-bromo-5-hydroxybenzaldehyde.", "Step 2: Diazotization of 2-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 3: Coupling of diazonium salt with 2-bromo-5-hydroxybenzaldehyde in the presence of sodium carbonate to form 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione.", "Step 4: Purification of the product by recrystallization from acetic anhydride and sulfuric acid." ] }

CAS RN

1778631-83-6

Product Name

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione

Molecular Formula

C8H7BrO3S

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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